PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE

Description

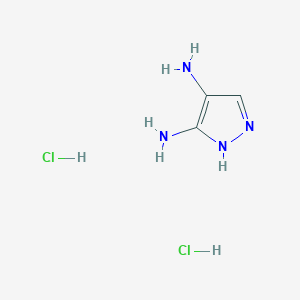

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrazole-4,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.2ClH/c4-2-1-6-7-3(2)5;;/h1H,4H2,(H3,5,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWUEWGGIOHZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611462 | |

| Record name | 1H-Pyrazole-4,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16461-98-6 | |

| Record name | 1H-Pyrazole-4,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyrazole 3,4 Diamine Dihydrochloride and Its Derivatives

Strategic Direct Synthesis Approaches

Direct synthesis methodologies offer an efficient route to the pyrazole-3,4-diamine core, often by constructing the heterocyclic ring in a single or few steps from acyclic precursors. These strategies are advantageous in terms of atom economy and procedural simplicity.

Multicomponent Reactions and Cycloaddition Strategies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While the synthesis of 3,5-diaminopyrazoles through the reaction of malononitrile and hydrazine (B178648) is well-documented, the regioselective synthesis of 3,4-diaminopyrazoles via MCRs presents a greater challenge. mdpi.com

One of the primary cycloaddition approaches to the pyrazole (B372694) nucleus is the [3+2] dipolar cycloaddition. This typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond. For the synthesis of 3,4-diaminopyrazoles, this would necessitate precursors with vicinal nitrogen functionalities. For instance, the cycloaddition of diazomethane to dicyanofumarate could theoretically lead to a pyrazole with cyano groups at the 3 and 4 positions, which could then be converted to amino groups. However, direct cycloaddition routes to form the 3,4-diamino substitution pattern are not as commonly reported as those for other isomers.

| Reaction Type | Reactants | Product | Key Features |

| [3+2] Cycloaddition | Diazomethane, Electron-deficient alkynes | Pyrazole-3-sulfonamides | Provides access to functionalized pyrazoles. researchgate.net |

| Multicomponent | Aldehydes, Malononitrile, Hydrazine | 5-Aminopyrazole-4-carbonitriles | Efficient one-pot synthesis of highly functionalized pyrazoles. |

Functional Group Interconversions Leading to Diaminopyrazole Moieties

A highly effective and more commonly cited strategy for the synthesis of 3,4-diaminopyrazoles involves the functional group interconversion of a pre-existing pyrazole ring. This approach circumvents the regioselectivity challenges often encountered in cycloaddition reactions. A key pathway is the nitration of a 3-aminopyrazole (B16455) precursor, followed by the reduction of the introduced nitro group.

The synthesis begins with the nitration of a 3-aminopyrazole derivative. The directing effects of the existing amino group favor the introduction of the nitro group at the adjacent 4-position. This reaction is typically carried out using a mixture of nitric and sulfuric acids. The resulting 3-amino-4-nitropyrazole is a stable intermediate that can be isolated and purified.

The subsequent step is the reduction of the 4-nitro group to an amino group. This transformation can be achieved using a variety of reducing agents. Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. mdpi.com Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media are also effective for this conversion. mdpi.com The choice of reducing agent can depend on the presence of other functional groups in the molecule. The final product, 1H-pyrazole-3,4-diamine, is then typically converted to its more stable dihydrochloride (B599025) salt by treatment with hydrochloric acid.

| Starting Material | Reagents | Intermediate | Reducing Agent | Final Product | Yield (%) |

| 3-Aminopyrazole | HNO₃/H₂SO₄ | 3-Amino-4-nitropyrazole | Pd/C, H₂ | 1H-Pyrazole-3,4-diamine | High |

| 3-Aminopyrazole | HNO₃/H₂SO₄ | 3-Amino-4-nitropyrazole | SnCl₂/HCl | 1H-Pyrazole-3,4-diamine | Good |

| 3-Aminopyrazole | HNO₃/H₂SO₄ | 3-Amino-4-nitropyrazole | Fe/CH₃COOH | 1H-Pyrazole-3,4-diamine | Moderate to High |

Precursor-Based Synthesis and Transformation Pathways

This section explores synthetic routes that begin with a pre-formed heterocyclic precursor, which is then chemically modified to yield the target 3,4-diaminopyrazole structure.

Utilization of Pyrazoline Intermediates

Pyrazolines, the partially saturated analogues of pyrazoles, can serve as valuable intermediates in the synthesis of pyrazoles. The synthesis of pyrazolines often involves the reaction of α,β-unsaturated carbonyl compounds or nitriles with hydrazines. Subsequent oxidation or elimination reactions can then lead to the aromatic pyrazole ring.

For the synthesis of diaminopyrazoles, a potential route could involve a pyrazoline dicarbonitrile intermediate. Such an intermediate could be formed from the reaction of a suitable dicyano-activated alkene with hydrazine. Aromatization of this pyrazoline, followed by reduction of the nitrile groups, would yield the desired 3,4-diaminopyrazole. While conceptually straightforward, the practical application of this specific pathway to 3,4-diaminopyrazoles is not extensively documented in the literature. One-pot condensations of ketones and aldehydes with hydrazine monohydrochloride are known to form pyrazoline intermediates, which can then be oxidized in situ to pyrazoles. organic-chemistry.org

Derivatization from Substituted Pyrazoles

The derivatization of already substituted pyrazoles is a versatile approach to introduce the required amino functionalities at the 3 and 4 positions. This strategy often relies on the chemical manipulation of functional groups that are more readily introduced onto the pyrazole ring.

As detailed in section 2.1.2, the most prominent example of this approach is the synthesis from 3-aminopyrazole. This readily available starting material can be nitrated at the 4-position, and the subsequent reduction of the nitro group provides a reliable route to 1H-pyrazole-3,4-diamine.

Catalytic and Green Chemistry Innovations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient catalytic methods. In the context of pyrazole synthesis, several green chemistry approaches have been explored. These methods often involve the use of non-toxic solvents (such as water), solvent-free reaction conditions, and recyclable catalysts.

For the synthesis of functionalized pyrazoles, including aminopyrazoles, microwave-assisted synthesis and grinding techniques have been employed to reduce reaction times and improve yields. beilstein-journals.org These methods align with the principles of green chemistry by minimizing energy consumption and waste generation.

In the crucial reduction step of 3-amino-4-nitropyrazole to 1H-pyrazole-3,4-diamine, the use of catalytic hydrogenation represents a greener alternative to stoichiometric metal-acid reducing systems. Catalytic methods, such as using Pd/C, are atom-efficient and the catalyst can often be recovered and reused. mdpi.com The development of novel nano-catalysts is also an active area of research, with magnetic nanoparticles being used to facilitate easy catalyst separation and recycling in the synthesis of aminopyrazole derivatives. slideshare.net

| Green Approach | Reaction | Catalyst/Conditions | Advantages |

| Microwave-assisted synthesis | Synthesis of aminopyrazole derivatives | Microwave irradiation | Reduced reaction times, improved yields, energy efficiency. beilstein-journals.org |

| Grinding technique | Synthesis of aminopyrazole derivatives | Solvent-free grinding | Simplicity, reduced waste, mild conditions. beilstein-journals.org |

| Catalytic Hydrogenation | Reduction of 3-amino-4-nitropyrazole | Pd/C, H₂ | High efficiency, catalyst recyclability, cleaner reaction profile. mdpi.com |

| Nanocatalysis | Synthesis of 5-aminopyrazole-4-carbonitriles | Magnetic nano-catalyst | Easy catalyst separation and recycling, aqueous reaction medium. slideshare.net |

Reactivity Profiles and Diverse Chemical Transformations of Pyrazole 3,4 Diamine Dihydrochloride

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. mdpi.comnih.gov In pyrazole itself, electrophilic attack preferentially occurs at the C4 position. rrbdavc.orgquora.comslideshare.netpharmdbm.com This is because the positive charge in the intermediate is not located on the highly unfavorable azomethine nitrogen. rrbdavc.org The presence of two nitrogen atoms in the ring, one pyrrole-like and one pyridine-like, influences the electron distribution. The C4 position is electron-rich, while the C3 and C5 positions are comparatively electron-deficient. mdpi.comquora.com

The amino groups on pyrazole-3,4-diamine dihydrochloride (B599025) are expected to further activate the ring towards electrophilic substitution. However, the reactivity is also influenced by the reaction medium. In acidic conditions, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. Conversely, in basic media, deprotonation can occur, forming a nucleophilic pyrazole anion that readily reacts with electrophiles. mdpi.com

Nucleophilic attack on the pyrazole ring typically occurs at the C3 and C5 positions, which are more electrophilic. nih.govnih.gov The presence of electron-withdrawing groups on the ring can facilitate nucleophilic substitution. For instance, 1,4-dinitropyrazoles can undergo cine-substitution, where a nucleophile attacks a position adjacent to the leaving group. rsc.org

Chemical Modifications of the Amine Functionalities

The two primary amine groups of pyrazole-3,4-diamine dihydrochloride are key sites for a variety of chemical modifications, including acylation and alkylation. These modifications are crucial for building more complex molecular architectures.

Acylation of the amino groups is a common transformation. Reagents such as acyl chlorides and anhydrides can be used to introduce acyl groups. nih.gov The selectivity of acylation can be influenced by the reaction conditions. For example, chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, suggesting that pH control could be used to direct the acylation of the amine groups in pyrazole-3,4-diamine. nih.gov Highly selective acylating reagents, like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, have been developed for the monoacylation of polyamines, which could potentially be applied to pyrazole-3,4-diamine. nih.gov

Alkylation of the amine functionalities can also be achieved. Reductive amination is a common method for this purpose. nih.gov The pyrazole nitrogen atoms can also undergo alkylation, typically with alkyl halides. rrbdavc.orgpharmdbm.com

Annulation and Ring Fusion Strategies

The bifunctional nature of this compound, with its vicinal amino groups, makes it an excellent precursor for the synthesis of fused heterocyclic systems through annulation and ring fusion reactions.

Construction of Pyrazolo[3,4-b]pyridine Systems

Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles. A common synthetic route involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govresearchgate.net The reaction of 5-aminopyrazoles with α,β-unsaturated ketones is another established method. nih.govmdpi.com The mechanism is believed to involve a Michael addition followed by an intramolecular cyclization and dehydration. nih.gov The regioselectivity of these reactions can be an issue when using unsymmetrical dicarbonyl compounds. nih.gov To overcome this, three-component reactions using an aldehyde, a carbonyl compound, and a 5-aminopyrazole have been developed, often providing high yields and good regioselectivity. nih.gov The Gould-Jacobs reaction, which utilizes an aniline (B41778) derivative and diethyl 2-(ethoxymethylene)malonate, can be adapted for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines by using a 3-aminopyrazole (B16455) instead of aniline. nih.gov More recently, cascade 6-endo-dig cyclization reactions of 5-aminopyrazoles with alkynyl aldehydes have been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov

A variety of catalysts have been employed to facilitate the synthesis of pyrazolo[3,4-b]pyridines. For instance, ZrCl₄ has been used as a catalyst for the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones. mdpi.com

| Reactants | Reagents/Catalyst | Product | Reference |

| 5-Aminopyrazole, 1,3-Dicarbonyl compound | - | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole, α,β-Unsaturated ketone | ZrCl₄ | 1H-Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazole, Aldehyde, Carbonyl compound | - | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

| 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole, Alkynyl aldehyde | Silver, Iodine, or NBS | Halogenated/Non-halogenated pyrazolo[3,4-b]pyridine | nih.gov |

Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

Pyrazolo[3,4-d]pyrimidines are another significant class of fused heterocycles that can be synthesized from pyrazole-3,4-diamine. These compounds are considered bioisosteres of purines and often exhibit interesting biological activities. rsc.orgresearchgate.net A common synthetic approach involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. nih.gov This reaction can be performed under conventional heating or using microwave irradiation, with the latter often providing higher yields in shorter reaction times. nih.gov The use of potassium tert-butoxide under solvent-free conditions has been reported as a convenient and efficient method for this transformation. nih.gov

Another strategy involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with triethoxyorthoformate followed by treatment with hydrazine (B178648) hydrate (B1144303) to form the pyrazolo[3,4-d]pyrimidine core. rsc.org Further modifications can then be made to this scaffold. rsc.orgnih.gov

| Starting Material | Reagents | Product | Reference |

| Ortho-amino ester of pyrazole, Nitriles | Potassium tert-butoxide (microwave or conventional heating) | Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives | nih.gov |

| 5-Amino-1H-pyrazole-4-carbonitrile | 1. Triethoxyorthoformate, Acetic anhydride2. Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine derivative | rsc.org |

| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents (e.g., methyl iodide) | N-alkylated pyrazolo[3,4-d]pyrimidines | nih.gov |

Formation of Complex Polycyclic Pyrazole Derivatives

The reactivity of this compound allows for the construction of more complex polycyclic systems. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives can be achieved through a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.govresearchgate.net Various catalysts, including nanomaterials, have been developed to promote this reaction under green conditions. nih.govnih.gov

Furthermore, the pyrazole ring can be fused to other heterocyclic systems. For example, pyrazolo[1,5-a]pyrimidines can be synthesized from the reaction of aminopyrazoles with alkynes. researchgate.net The synthesis of pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones has also been reported, starting from diethyl acetylenedicarboxylate (B1228247) and arylhydrazines. mdpi.com

Metal-Catalyzed Coupling and Functionalization Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. mdpi.comethernet.edu.et Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have been utilized for the synthesis and derivatization of pyrazole-containing systems. mdpi.com

For instance, the Suzuki-Miyaura coupling has been used for the synthesis of 4-substituted pyrazole-3,5-diamines. rsc.org Palladium catalysts are commonly employed for these transformations. mdpi.comnih.gov The choice of ligand is often crucial for the success of these reactions. nih.gov For example, RuPhos and BrettPhos have been identified as effective ligands for the Pd-catalyzed C-N cross-coupling of 3-halo-2-aminopyridines. nih.gov

Palladium-catalyzed C-H activation is another emerging strategy for the functionalization of heterocycles. mdpi.comnih.gov This approach allows for the direct introduction of functional groups without the need for pre-functionalized starting materials. For example, Pd-catalyzed direct C-H acylation of indoles at the C4-position has been reported. rsc.org Similar strategies could potentially be applied to the pyrazole ring system.

In some cases, metal catalysts can also be used to drive oxidation reactions. For example, copper and cobalt complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechols and 2-aminophenol. bohrium.com

| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst | 4-Halopyrazole-3,5-diamine | 4-Aryl/heteroaryl-pyrazole-3,5-diamine | rsc.org |

| C-N Cross-Coupling | Pd(OAc)₂, Ligand, Base | 3-Halo-2-aminopyridine, Amine | N³-Substituted-2,3-diaminopyridine | nih.gov |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | 3-Halo-2-aminopyridine, Alkyne | 3-Alkynyl-2-aminopyridine | mdpi.com |

| C-H Acylation | Pd(OAc)₂, Oxidant | Indole | 4-Acylindole | rsc.org |

N-Arylation and Related Transformations

The presence of two primary amino groups makes this compound a suitable substrate for N-arylation reactions. These transformations are crucial for the synthesis of more complex structures with potential biological activities. Both palladium and copper-catalyzed methods have been explored for the N-arylation of aminopyrazoles, and these methodologies are applicable to 3,4-diaminopyrazole systems. chim.it

The di-functional nature of the starting material allows for mono- or di-arylation, depending on the reaction conditions and stoichiometry of the reagents. The regioselectivity of these reactions can be influenced by the electronic and steric properties of the arylating agent and the specific catalyst system employed. For instance, in reactions with substituted aryl halides, the relative reactivity of the 3- and 4-amino groups can be differentiated.

Furthermore, the amino groups can undergo other N-functionalization reactions, such as acylation. For example, the reaction of 3,5-diamino-4-phenylazopyrazole (B183203) with acetic acid leads to the formation of 3,5-diacetamido-4-phenylazopyrazole, indicating the high reactivity of the amino groups towards acylation. researchgate.net

Cross-Coupling Methodologies for Arylation

Cross-coupling reactions represent a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, and the pyrazole scaffold is amenable to such transformations. While direct cross-coupling studies on this compound are not extensively documented, the reactivity of related aminopyrazoles in these reactions provides significant insights. The synthesis of pyrazolo[3,4-b]pyridines, for instance, often involves the condensation of aminopyrazoles with various coupling partners, which can be considered a related transformation. mdpi.comnih.govrsc.org

One of the most common applications of Pyrazole-3,4-diamine is in the synthesis of fused heterocyclic systems. These reactions often proceed via condensation followed by cyclization, effectively acting as a cascade or one-pot process that leverages the reactivity of both amino groups.

Synthesis of Pyrazolo[3,4-b]pyridines:

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones is a well-established method for the synthesis of pyrazolo[3,4-b]pyridines. mdpi.comnih.gov This reaction proceeds through a Michael addition of the aminopyrazole to the unsaturated ketone, followed by an intramolecular condensation and subsequent aromatization. The use of a catalyst, such as ZrCl₄, can facilitate this transformation. mdpi.com

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Starting Aminopyrazole | Ketone/Aldehyde Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones | ZrCl₄, DMF/EtOH, 95 °C, 16 h | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28 | mdpi.com |

| 5-Aminopyrazoles | β-Halovinyl/aryl aldehydes | Pd(OAc)₂, Xantphos | 1,3,4-Trisubstituted pyrazolo[3,4-b]pyridines | Good | researchgate.net |

Synthesis of Pyrazolo[3,4-d]pyrimidines:

Pyrazole-3,4-diamine is a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which are recognized as important scaffolds in medicinal chemistry due to their structural similarity to purines. nih.govnih.govrsc.orgrsc.org The synthesis can be achieved by reacting the diaminopyrazole with various one-carbon synthons, such as formamide, urea, or thiourea (B124793). nih.gov For example, the reaction of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile with formamide, urea, or thiourea leads to the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov A three-component reaction of 3,5-diaminopyrazole-4-carbonitriles with primary amines and orthoesters under microwave irradiation has also been developed for the efficient synthesis of N³,N⁴-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines. researchgate.net

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Pyrazole Derivative | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate | Formamide | - | Pyrazolo[3,4-d]pyrimidin-4-ones | - | nih.gov |

| Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate | Urea | - | Pyrazolo[3,4-d]pyrimidin-4,6-diones | - | nih.gov |

| Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate | Thiourea | - | 6-Thioxo-pyrazolo[3,4-d]pyrimidin-4-ones | - | nih.gov |

| 3,5-Diaminopyrazole-4-carbonitriles | Primary amines, Orthoesters | Microwave, 200 °C, 35 min | N³,N⁴-Disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines | up to 70 | researchgate.net |

Oxidation and Reduction Pathways

Information on the direct oxidation and reduction of this compound is limited in the scientific literature. Generally, the pyrazole ring is relatively stable to oxidation. nih.gov However, the presence of two primary amino groups on the pyrazole ring can influence its susceptibility to oxidative processes. In the context of hair dyes, 1-hydroxyethyl-4,5-diaminopyrazole sulfate (B86663) is used as a precursor that is activated by an oxidant, such as hydrogen peroxide, to form the active dyeing agent. cir-safety.org This suggests that the diaminopyrazole system can undergo oxidation, likely at the amino groups, to form reactive intermediates.

The oxidation of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, has been studied in the context of enzymatic reactions. For example, aldehyde oxidase and xanthine (B1682287) oxidase can oxidize pyrazolo[3,4-d]pyrimidine. nih.gov This indicates that the pyrazole ring, when part of a larger, more complex heterocyclic system, can be a substrate for oxidative enzymes.

Regarding reduction pathways, the pyrazole ring itself is generally resistant to reduction under typical catalytic hydrogenation conditions. nih.gov However, the nitro group in derivatives like 3,5-diamino-4-nitropyrazole can be readily reduced. For instance, the catalyzed hydrogenation of a 5-amino-3-bromo-4-nitropyrazole derivative leads to the corresponding 4,5-diaminopyrazole. cir-safety.org This highlights that functional groups attached to the pyrazole ring can be selectively reduced without affecting the core heterocyclic structure.

Unveiling the Structural Nuances of this compound: An Advanced Spectroscopic and Crystallographic Perspective

The structural elucidation of a chemical compound is fundamental to understanding its reactivity, properties, and potential applications. For a molecule like this compound, a combination of spectroscopic and crystallographic methods provides a complete picture of its atomic connectivity, functional groups, and three-dimensional arrangement in the solid state. This article delves into the advanced spectroscopic and structural characterization techniques that are pivotal for defining the chemical identity of this compound.

Advanced Spectroscopic and Structural Characterization Techniques

The precise architecture of Pyrazole-3,4-diamine dihydrochloride (B599025) is determined through a synergistic application of various sophisticated analytical methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray diffraction, each offer unique insights into the molecule's structure.

Spectroscopic methods are indispensable for mapping the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For Pyrazole-3,4-diamine dihydrochloride, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrazole (B372694) ring proton (C5-H) would likely appear as a singlet in the aromatic region. The protons of the two amino groups (-NH₂) and the pyrazole N-H proton would be observable, though their chemical shifts can be broad and are influenced by the solvent and the presence of the dihydrochloride, which would lead to the formation of ammonium (B1175870) (-NH₃⁺) and pyrazolium (B1228807) ions. The formation of the salt would generally lead to a downfield shift of the proton signals compared to the free base due to the increased deshielding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The pyrazole ring carbons (C3, C4, and C5) would have characteristic chemical shifts. The carbons bearing the amino groups (C3 and C4) would be significantly influenced by the electronegativity of the nitrogen atoms. The formation of the dihydrochloride salt would also affect the chemical shifts of the carbon atoms, typically causing a downfield shift.

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | ~7.0-8.0 | Pyrazole ring C-H proton (singlet). |

| ¹H | Broad, variable | -NH₃⁺ and pyrazolium N-H protons; position and intensity are solvent and concentration dependent. |

| ¹³C | ~130-150 | C3 and C4 carbons of the pyrazolium ring, attached to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine and pyrazole functionalities. The presence of the dihydrochloride salt would introduce bands associated with the ammonium ions.

Key expected IR absorption bands include:

N-H stretching: Broad and strong bands in the region of 3400-2800 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the pyrazolium ring and the ammonium groups. These bands are often complex due to hydrogen bonding. researchgate.net

N-H bending: Medium to strong absorption bands around 1620-1560 cm⁻¹ are characteristic of NH₂⁺ deformation vibrations in amine salts. researchgate.net

C=N and C=C stretching: The pyrazole ring vibrations would give rise to bands in the 1600-1400 cm⁻¹ region.

C-N stretching: These vibrations are expected in the 1350-1000 cm⁻¹ region.

Expected Characteristic IR Absorption Bands

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|

| -NH₃⁺ / N-H (Pyrazolium) | 3400 - 2800 (broad) | Stretching |

| -NH₃⁺ | 1620 - 1560 | Bending |

| Pyrazole Ring | 1600 - 1400 | C=C and C=N Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. While experimental data for this compound is not available, predicted data for the free base, 1H-pyrazole-3,4-diamine (C₃H₆N₄), can be informative. uni.lu The molecule would first be ionized, and the molecular ion would then fragment in a characteristic pattern.

Common fragmentation patterns for amines include the loss of small neutral molecules like ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). libretexts.orgchemguide.co.ukmiamioh.edu

Predicted Mass Spectrometry Data for 1H-Pyrazole-3,4-diamine (Free Base)

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 99.066526 |

| [M+Na]⁺ | 121.04847 |

| [M-H]⁻ | 97.051974 |

| [M]⁺ | 98.058701 |

Data sourced from PubChem CID 10154007. uni.lu

To date, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Therefore, a definitive analysis of its molecular geometry and crystal packing based on experimental data is not possible.

However, X-ray diffraction studies of closely related compounds, such as other pyrazole salts and substituted diaminopyrazoles, can provide valuable insights into the expected structural features. researchgate.netnih.govmdpi.com An X-ray diffraction analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal how the molecules are arranged in the crystal lattice, including the nature of intermolecular interactions such as hydrogen bonding.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-pyrazole-3,4-diamine |

Computational Chemistry and Theoretical Modeling of Pyrazole 3,4 Diamine Dihydrochloride

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties of molecules. For pyrazole (B372694) derivatives, these investigations provide insights into their stability, reactivity, and potential as pharmacophores.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of pyrazole derivatives. researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity. researchgate.net

For a hypothetical DFT analysis of Pyrazole-3,4-diamine, one would expect the lone pairs of the nitrogen atoms in the amino groups and the pyrazole ring to significantly influence the HOMO, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the pyrazole ring, indicating its potential to accept electrons. The protonation of the diamine to form the dihydrochloride (B599025) salt would significantly alter the electronic distribution, lowering the energy of the molecular orbitals and likely increasing the HOMO-LUMO gap, thereby enhancing the compound's stability.

A representative, though hypothetical, data table for such an analysis would appear as follows:

| Computational Parameter | Hypothetical Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Computational Assessment of Tautomeric Equilibria and Energetics

Tautomerism is a key characteristic of pyrazole compounds, where protons can migrate between the nitrogen atoms of the ring, leading to different tautomeric forms. Computational studies are crucial for determining the relative stability and equilibrium populations of these tautomers, which can have different biological activities.

For Pyrazole-3,4-diamine, several tautomeric forms are possible. The relative energies of these tautomers can be calculated using quantum chemical methods to predict the most stable form in different environments (gas phase or solution). The presence of the dihydrochloride would likely favor the tautomer where the positive charges are most stabilized by the electronic structure of the pyrazole ring and the amino substituents.

A hypothetical table of tautomeric energies might look like this:

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water | Predicted Population (%) in Water |

| 1H-pyrazole-3,4-diamine | 0.0 | 0.0 | >99 |

| 2H-pyrazole-3,4-diamine | 5.2 | 3.8 | <1 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological receptors. researchgate.net For a flexible molecule like Pyrazole-3,4-diamine, MD simulations could reveal the preferred conformations of the amino groups relative to the pyrazole ring. In the dihydrochloride form, the interactions of the chloride ions with the protonated amino groups and the pyrazole ring nitrogens would be a key focus of such simulations.

In Silico Approaches for Ligand Design and Binding Prediction Methodologies

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are widely used in drug discovery to design new ligands and predict their binding affinity to biological targets. Pyrazole derivatives are known to inhibit various enzymes, and computational approaches are often used to guide the design of more potent and selective inhibitors.

While no specific in silico studies on Pyrazole-3,4-diamine dihydrochloride are available, it could theoretically be docked into the active sites of various enzymes to predict its potential as an inhibitor. The diamine functionalities would be expected to form key hydrogen bond interactions with amino acid residues in a protein's binding pocket.

Concluding Remarks

The application of computational and theoretical chemistry to this compound remains an underexplored area. While the methodologies for such analyses are well-established and frequently applied to the broader class of pyrazole derivatives, specific research findings for this particular compound are not prevalent in the current scientific literature. Future computational studies on this compound would be valuable in elucidating its fundamental chemical properties and exploring its potential applications in medicinal chemistry and materials science.

Strategic Applications in Organic Synthesis and Materials Science Research

Building Block for Complex Heterocyclic Systems

The primary value of Pyrazole-3,4-diamine dihydrochloride (B599025) lies in its function as a potent building block for creating more intricate heterocyclic systems. researchgate.netresearchgate.net The vicinal diamine arrangement on the pyrazole (B372694) ring provides reactive sites that can readily undergo cyclization reactions with a variety of reagents. This reactivity allows for the facile construction of fused pyrazole derivatives, such as pyrazolo[3,4-b]pyrazines and pyrazolo[3,4-b]pyridines. researchgate.net

Researchers have developed straightforward, high-yield methods to synthesize N-protected versions of diaminopyrazoles, which can then be used in subsequent synthetic steps. researchgate.netresearchgate.net For instance, the condensation of 4,5-diaminopyrazoles with dicarbonyl compounds like glyoxal (B1671930) is a common and effective strategy to produce pyrazolo[3,4-b]pyrazines. researchgate.net The ability to selectively protect and deprotect the amino groups offers precise control over the synthetic pathway, enabling the creation of a wide array of substituted heterocyclic compounds. researchgate.net This strategic utility is crucial for developing new molecular entities with potential applications in various fields of chemical research.

Precursor in the Synthesis of Specialty Chemicals

The reactivity of Pyrazole-3,4-diamine dihydrochloride extends to its use as a precursor for a range of specialty chemicals. Its derivatives are integral to the development of new products in several industrial and research sectors.

The pyrazole nucleus is a well-established scaffold in the synthesis of azo dyes. nih.govresearchgate.netuob.edu.ly While direct use of this compound is less common, the broader class of aminopyrazoles serves as a key precursor. The synthesis typically involves diazotization of an aminopyrazole, followed by a coupling reaction with an active methylene (B1212753) compound or a phenol (B47542) to form the chromophoric azo group. researchgate.netuob.edu.ly The resulting pyrazole azo dyes are valued for their vibrant colors and good fastness properties, finding applications in dyeing textiles like wool and polyester. researchgate.netprimachemicals.com The substitution pattern on the pyrazole ring plays a crucial role in determining the final color and properties of the dye. primachemicals.com

| Precursor Type | Reaction | Resulting Product | Application |

|---|---|---|---|

| Aminopyrazoles | Diazotization and coupling | Azo Dyes | Textile Dyeing |

| 3-Substituted 5-aminopyrazoles | Coupling with diazotized aryl amines | 3-Substituted 5-amino-4-arylazopyrazoles | Disperse Dyes |

Pyrazole derivatives are a cornerstone of the agrochemical industry, with a long history of application as herbicides, insecticides, and fungicides. mdpi.comclockss.org The pyrazole ring is a key structural motif in many commercially successful pesticides. mdpi.com The synthesis of these agrochemicals often involves the use of aminopyrazole intermediates to construct the desired active molecules. For example, pyrazole derivatives are used to create compounds that inhibit key enzymes in weeds, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org The development of new and effective agrochemicals continues to be an active area of research, with a focus on creating compounds with high efficacy and favorable environmental profiles. nih.gov

| Agrochemical Class | Target | Example Precursor Type |

|---|---|---|

| Herbicides | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 5-Hydroxypyrazole derivatives |

| Fungicides | Gaeumannomyces graminis var. tritici | Pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline |

| Insecticides | Chloride Channels | Fiproles |

The structural framework of pyrazole derivatives lends itself to applications in diagnostics. While direct evidence for "this compound" in this specific role is limited, the broader family of pyrazoles is investigated for such purposes. For instance, pyrazole-based compounds are studied for their potential in developing agents for bioimaging and as components of diagnostic tools. Their ability to interact with biological molecules makes them candidates for creating probes and sensors. Research has also explored the use of pyrazole derivatives in assays to screen for biological activity, such as identifying compounds that can disrupt bacterial biofilms, which is relevant for diagnosing and managing chronic infections. nih.gov

Nitrogen-rich heterocyclic compounds, including pyrazole derivatives, are investigated for their potential as flame retardants. ambeed.com The high nitrogen content can contribute to the formation of a stable char layer upon combustion, which acts as a barrier to heat and mass transfer, thus inhibiting the spread of fire. The presence of multiple nitrogen atoms in the pyrazole ring, as seen in 3,5-diamino-4-nitropyrazole, is a desirable feature for creating high-performance energetic materials with good thermal stability. researchgate.net This inherent thermal stability and the ability to release inert nitrogen gas upon decomposition are properties that are actively explored in the development of new flame retardant materials.

Development of Functional Materials

The versatility of the pyrazole scaffold extends to the field of materials science. Pyrazole-containing ligands are used in coordination chemistry to create metal complexes with tunable photophysical and chemical properties. researchgate.net These complexes have potential applications in areas such as organic light-emitting diodes (OLEDs). The ability to modify the pyrazole ring and its substituents allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their performance in various material applications. researchgate.net The development of functional materials based on pyrazole derivatives is a growing area of research with the potential for significant technological advancements.

Conductive Polymers and Organic Electronics

The incorporation of pyrazole moieties into polymer backbones has been a subject of interest for developing materials with valuable electronic and optical properties. While research into conductive polymers derived specifically from this compound is an emerging field, the broader class of pyrazole-based polymers has demonstrated significant potential.

The presence of nitrogen atoms in the pyrazole ring, along with the amino groups in 3,4-diaminopyrazole, can influence the electronic properties of the resulting polymers. These heteroatoms can be doped, a process of adding small amounts of other chemicals to enhance conductivity, creating charge carriers along the polymer chain and facilitating the movement of electrons. This is a fundamental principle behind the functioning of conductive polymers. researchgate.netresearchgate.net

Research on related heterocyclic polymers, such as those based on pyrrole (B145914) and thiophene, has shown that the chemical structure of the monomer is crucial in determining the final properties of the polymer, including its electrical conductivity, stability, and processability. ijert.orgresearchgate.netexpresspolymlett.com For instance, the electrochemical polymerization of monomers is a common method to create thin, conductive films on electrode surfaces. nih.gov It is anticipated that polymers synthesized from 3,4-diaminopyrazole could exhibit interesting electrochromic properties, changing color in response to an electrical potential, which is a desirable characteristic for applications in smart windows and displays. mdpi.com

Further investigation into the polymerization of Pyrazole-3,4-diamine and characterization of the resulting polymers' electronic properties will be crucial to fully unlock their potential in organic electronics.

Ligands for Coordination Chemistry

The two adjacent nitrogen atoms of the pyrazole ring and the two amino groups at the 3 and 4 positions make Pyrazole-3,4-diamine an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that bind to a central metal atom to form a coordination complex. The specific arrangement and type of atoms that bind to the metal dictate the chemical and physical properties of the resulting complex.

Pyrazole derivatives have a rich history of being used as ligands to create a wide variety of metal-organic frameworks (MOFs) and coordination complexes. digitellinc.comresearchgate.net These materials have applications in catalysis, gas storage, and as magnetic materials. The nitrogen atoms of the pyrazole ring can effectively coordinate with a range of transition metal ions, including copper(II), cobalt(II), and nickel(II). researchgate.netnih.gov

The presence of the two additional amino groups in Pyrazole-3,4-diamine offers multiple coordination sites, allowing it to act as a bidentate or even a bridging ligand, connecting multiple metal centers to form polynuclear complexes or extended network structures. digitellinc.comfip.org The geometry and electronic structure of these complexes can be fine-tuned by the choice of the metal ion and the reaction conditions. For example, the reaction of pyrazole-derived ligands with copper(II) salts can lead to the formation of complexes with distorted square-pyramidal or other geometries, influencing their magnetic and catalytic properties. researchgate.netnih.gov

Table 1: Representative Data of a Copper(II) Complex with a Pyrazole-Derived Ligand

| Parameter | Value |

| Complex | {[diaquanitrato(3-phenyl-5-(2-pyridyl)pyrazole)]copper(II)} nitrate |

| Metal Center | Copper(II) |

| Coordination Geometry | Distorted Tetragonal Pyramid |

| Coordinating Atoms | 1 Pyridinic Nitrogen, 1 Pyrazolic Nitrogen, 1 Nitrate, 2 Water Molecules |

| Ligand Planarity | Not completely planar |

This table presents data from a representative copper(II) complex with a pyrazole-derived ligand to illustrate the type of structural information obtained from such studies. Specific data for a Pyrazole-3,4-diamine complex would require dedicated experimental investigation. researchgate.net

Supramolecular Assembly Components

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds. The this compound molecule is an excellent building block for creating intricate supramolecular architectures due to its multiple hydrogen bond donors (the amine and pyrazole N-H groups) and acceptors (the pyrazole nitrogen atom and the chloride ions).

The formation of specific and predictable hydrogen-bonding patterns is a key principle in crystal engineering, allowing for the construction of one-, two-, or three-dimensional networks. mdpi.comnih.gov In the solid state, pyrazole derivatives are known to form various hydrogen-bonding motifs, including dimers, where two molecules pair up, and catemers, which are chain-like structures. nih.gov

The presence of the two amine groups and the dihydrochloride salt form in this compound significantly increases the potential for extensive and robust hydrogen bonding. The ammonium (B1175870) groups (formed by the protonation of the amine groups) and the pyrazolium (B1228807) cation can form strong hydrogen bonds with the chloride anions and with other pyrazole molecules. These interactions direct the packing of the molecules in the crystal lattice, leading to well-defined supramolecular structures. mdpi.com

Table 2: Hydrogen-Bonding Data in a Representative Aryl-Substituted Pyrazole Supramolecular Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| N1-H1N···O3 | 0.88 | 1.86 | 2.74 | 175 |

| N4-H4N···O4 | 0.88 | 1.83 | 2.71 | 176 |

| O3-H3O···N2 | 0.84 | 1.79 | 2.63 | 178 |

| O4-H4O···N3 | 0.84 | 1.86 | 2.70 | 179 |

This table presents hydrogen-bonding data from a cocrystal of a substituted pyrazole with methanol (B129727) to illustrate the type of interactions that can be characterized. nih.gov A detailed analysis of this compound would provide specific values for its unique hydrogen-bonding network.

Emerging Trends and Future Research Perspectives

Novel Synthetic Methodologies and Process Intensification

The synthesis of pyrazole (B372694) derivatives, including pyrazole-3,4-diamine dihydrochloride (B599025), is moving beyond traditional flask-based methods towards more sophisticated and efficient approaches. Key trends include the development of multicomponent reactions (MCRs) and the adoption of process intensification techniques like flow chemistry.

Classical synthesis of the pyrazole ring often involves the cyclocondensation reaction between a compound with a hydrazine (B178648) moiety and a 1,3-bis-electrophilic reagent. chim.it However, modern methodologies aim for higher efficiency, sustainability, and safety. One such approach is the use of multicomponent reactions in environmentally benign solvents like water, which offers a straightforward and cost-effective pathway to functionalized pyrazoles. researchgate.net Researchers have also developed straightforward, high-yield methods to produce previously inaccessible N-protected versions of diaminopyrazoles, which are crucial for selective functionalization. researchgate.net

A significant leap in production efficiency and safety is demonstrated by the transition from laboratory-scale batch synthesis to large-scale continuous flow processes. For instance, the synthesis of the related 3,5-diamino-1H-pyrazole has been successfully scaled up from a 1-gram lab procedure to a 400-gram process. researchgate.net This was achieved by implementing a flow chemistry system that allowed for precise control over a potentially hazardous diazotization step. researchgate.net The use of a continuous flow reactor not only mitigates risks associated with exothermic reactions but also improves product consistency and yield, representing a major step forward in process intensification. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Diaminopyrazole Production

| Parameter | Laboratory Batch Process (1g scale) | Large-Scale Flow Process (400g scale) |

|---|---|---|

| Methodology | Standard batch reaction in glassware | Continuous flow chemistry using a dedicated system |

| Safety | Potentially hazardous exothermic step requires careful handling | Enhanced safety through controlled mixing and heat exchange in the flow coil |

| Scalability | Limited scalability due to safety and handling constraints | Highly scalable by extending run time or using larger reactors |

| Process Control | Manual control of temperature and addition rates | Automated and precise control of residence time and temperature (e.g., 28°C) |

This table illustrates the advantages of process intensification for the synthesis of diaminopyrazole compounds, based on findings from upscaling efforts. researchgate.net

Discovery of Unprecedented Reactivity Patterns

Pyrazole-3,4-diamine dihydrochloride is a highly versatile reagent, primarily due to the nucleophilic nature of its two adjacent amino groups. Its established reactivity involves condensation with various electrophiles to construct fused heterocyclic systems, which are scaffolds for a wide range of biologically active molecules. chim.it

Recent research continues to explore and expand upon this reactivity, using the diamine as a foundational block to access novel and complex molecular architectures that were previously difficult to synthesize. Its ability to react with dicarbonyl compounds or their equivalents provides a direct route to pyrazolo[3,4-b]pyrazines. researchgate.net This specific reactivity pattern allows for the efficient construction of nitrogen-rich fused systems that are of significant interest in medicinal chemistry.

Furthermore, the diamine serves as a critical precursor for the synthesis of various fused pyrimidines. It is instrumental in building pyrazolo[3,4-d]pyrimidine cores, which are analogous to purines and act as privileged structures in drug discovery. chim.itnih.gov These derivatives have been investigated as potent inhibitors of various protein kinases, demonstrating the compound's utility in creating targeted therapeutics. nih.gov The exploration of its reactions with novel electrophiles continues to uncover unique reactivity, leading to the generation of diverse heterocyclic libraries with potential applications in pharmacology and materials science. researchgate.net

Advanced Computational Tools for Predictive Chemistry

The integration of advanced computational tools has revolutionized the study of pyrazole derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT), and molecular docking are now routinely used to predict molecular properties, guide synthetic efforts, and accelerate the discovery process. mdpi.comrsc.orgnih.gov

Computational approaches offer deep insights into the electronic structure and reactivity of molecules. For example, conceptual DFT can be used to map the most reactive regions within a pyrazole derivative, helping chemists to predict the outcomes of reactions. researchgate.net QSAR models are employed to build statistical relationships between the structural features of pyrazole compounds and their biological activities, such as anticancer potency. nih.gov This allows for the virtual screening of large libraries of compounds and the rational design of new derivatives with enhanced efficacy. nih.gov

Molecular docking simulations provide a means to visualize and evaluate how pyrazole-based molecules interact with biological targets, such as enzyme active sites. nih.gov This is crucial for understanding their mechanism of action and for optimizing their structure to improve binding affinity and selectivity. nih.gov These predictive tools reduce the time and resources spent on trial-and-error synthesis, enabling a more focused and efficient approach to developing new drugs and materials. mdpi.com

Table 2: Application of Computational Tools in Pyrazole Chemistry Research

| Computational Tool | Application | Predicted Property | Reference |

|---|---|---|---|

| 2D-QSAR | Anticancer Drug Design | pIC50 (anti-cancer activity) against various cell lines | nih.gov |

| Molecular Docking | Enzyme Inhibition Studies | Binding modes and energies with α-glucosidase and α-amylase | nih.gov |

| Conceptual DFT | Reactivity Analysis | Mapping of reactive regions within the molecular structure | researchgate.net |

| DataWarrior Software | Physicochemical Profiling | Lipophilicity (LogP), Molecular Weight (MW), Polar Surface Area (tPSA) | mdpi.com |

This table summarizes various computational methods and their specific applications in predicting the properties and behavior of pyrazole derivatives as reported in recent literature.

Exploration in New Frontiers of Materials Science and Organic Synthesis

The unique structural and electronic properties of the pyrazole ring make this compound a valuable component in the development of advanced materials and as a building block in complex organic synthesis.

In materials science , pyrazole-based compounds are gaining attention for their use in functional materials. chim.it Their nitrogen-rich structure and aromaticity can lead to interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) or sensors. chim.it A particularly novel application is in the field of energetic materials. The synthesis of compounds like 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole, which features a fused pyrazole core, highlights a strategy for creating high-energy, high-density materials with specific thermal properties. icm.edu.pl

In organic synthesis , this compound remains a cornerstone for building complex molecules. Its role as a precursor to pyrazolo[3,4-d]pyrimidines is particularly significant, as this scaffold is central to a new generation of protein kinase D (PKD) inhibitors being developed as anticancer agents. nih.gov Furthermore, novel 3,4-disubstituted pyrazoles synthesized from related precursors are being explored for nanomedicine applications, specifically for treating malignant gliomas. nih.gov In these applications, the pyrazole derivatives were entrapped in micelles to improve drug delivery, showcasing a synergy between advanced organic synthesis and materials science to tackle challenging medical problems. nih.gov The versatility of this diamine ensures its continued use in synthesizing a diverse array of functional molecules for both biological and material applications.

Q & A

Q. What are the optimal synthetic routes for Pyrazole-3,4-diamine dihydrochloride, and how can purity be validated?

this compound synthesis typically involves cyclization reactions with thiourea or chlorinated precursors under reflux conditions. For example, derivatives like quinazoline-2,4-diamine dihydrochloride are synthesized by reacting intermediates with hydroxypropyl-β-cyclodextrin or aqueous solvents . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Contaminants like unreacted intermediates or byproducts can be quantified via mass spectrometry (MS) or thin-layer chromatography (TLC) .

Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?

The compound’s dihydrochloride salt form enhances aqueous solubility. For in vitro studies, dissolve in distilled water or buffered saline (pH 7.4). For organic phase compatibility, use polar aprotic solvents like dimethyl sulfoxide (DMSO) at concentrations ≤1% (v/v) to avoid cellular toxicity. Pre-solubilization in cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) can stabilize the compound in hydrophobic matrices .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation : - and -NMR for backbone verification.

- Purity Assessment : HPLC with photodiode array (PDA) detection, ensuring ≥95% purity.

- Mass Analysis : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 195.0018 Da for related dihydrochloride compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in potency or mechanism may arise from differences in assay conditions (e.g., cell lines, pH, or incubation time). For example, LSD1 inhibitors like Bomedemstat dihydrochloride show variable IC values depending on histone methylation (H3K4/H3K9) readouts. To standardize results:

Q. What methodologies are recommended for studying the compound’s degradation in environmental or biological matrices?

Adopt gas chromatography with flame ionization detection (GC-FID) or liquid chromatography-tandem MS (LC-MS/MS) to monitor degradation products. For soil or aqueous matrices, spike recovery experiments (80–120%) and stability studies under varying pH/temperature are critical. Degradation pathways (e.g., hydrolysis of the pyrazole ring) should be mapped using kinetic modeling .

Q. How can this compound’s pharmacological activity be evaluated in vivo?

- Dosing : Administer via oral gavage or intraperitoneal injection, using dose ranges validated in pharmacokinetic (PK) studies (e.g., 10–100 mg/kg).

- Efficacy Metrics : Tumor growth inhibition for anticancer studies or behavioral endpoints for neurological applications.

- Toxicity Screening : Monitor organ weight changes and serum biomarkers (e.g., ALT/AST for hepatotoxicity) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Process Optimization : Control reaction temperature (±2°C) and stoichiometric ratios (e.g., 1:1.1 for amine:acid chloride).

- Quality Control : Implement in-process checks via TLC or inline IR spectroscopy.

- Scale-Up Protocols : Use continuous flow reactors for reproducible mixing and heat transfer .

Data Contradiction Analysis

Q. How should conflicting data on enzyme inhibition potency be addressed?

Contradictions may stem from assay interference (e.g., compound aggregation or redox activity). Mitigation strategies include:

Q. What experimental designs reconcile discrepancies in metabolic stability studies?

- Species-Specific Metabolism : Compare hepatic microsomes from humans vs. rodents.

- CYP450 Profiling : Identify isoforms (e.g., CYP3A4) responsible for clearance using isoform-specific inhibitors.

- Metabolite Identification : Use high-resolution MS to characterize phase I/II metabolites .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.